molecular formula C21H26O5 B12424727 Septeremophilane E

Septeremophilane E

Cat. No.: B12424727
M. Wt: 358.4 g/mol
InChI Key: QBVIUBZINCBJDU-WGWLHPTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is typically produced in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

Septeremophilane E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Biological Activity

Septeremophilane E is a bioactive compound isolated from the fungus Septoria rudbeckiae, primarily known for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Isolation

This compound belongs to the class of tri-nor-sesquiterpenes, which are characterized by their unique structural modifications derived from the sesquiterpene backbone. The compound was isolated from cultures of Septoria rudbeckiae, a plant pathogenic fungus associated with halophyte plants such as Karelinia caspia .

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:

  • Antimicrobial Activity : this compound exhibits significant antibacterial properties against various multidrug-resistant organisms (MDROs) and clinical pathogens. Studies indicate that it is effective against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and several species of Salmonella .
  • Mechanisms of Action : The compound's antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. It has also been shown to induce apoptosis in cancer cells, suggesting potential anticancer properties .
  • Neuroinflammatory Activity : Recent research highlights the anti-neuroinflammatory effects of this compound, indicating its potential in treating neurodegenerative diseases .

Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound demonstrated its effectiveness against various clinical pathogens. The results are summarized in Table 1 below:

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus204
Pseudomonas aeruginosa188
Salmonella typhimurium1516
E. coli1232

Table 1: Antibacterial activity of this compound against selected pathogens

The hexane extract containing this compound showed substantial zones of inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus. The MIC values indicate that it is particularly potent against MRSA strains.

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were determined to be:

  • MCF-7: 6.43 µM
  • HepG2: 12.5 µM

These findings suggest that this compound could serve as a lead compound for developing anticancer agents .

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

[(1R,2S,8aS)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2-dihydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate

InChI

InChI=1S/C21H26O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-12,14-15,19,22,24H,4,13H2,1-3H3/b7-5+,8-6+/t14-,15+,19-,21+/m0/s1

InChI Key

QBVIUBZINCBJDU-WGWLHPTCSA-N

Isomeric SMILES

CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)C(=C[C@@]2([C@H]1C)C)O

Canonical SMILES

CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(=CC2(C1C)C)O

Origin of Product

United States

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